

An In-depth Technical Guide to the Chemical Structure and Properties of Cycluron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycluron

Cat. No.: B1210594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **Cycluron**, a substituted urea herbicide. The document details its chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of photosynthesis. Included are detailed experimental protocols for its synthesis and analysis, alongside visual representations of its biological pathway and relevant experimental workflows, designed to serve as a critical resource for researchers in agrochemistry, plant biology, and herbicide development.

Chemical Identity and Physicochemical Properties

Cycluron, with the IUPAC name 3-cyclooctyl-1,1-dimethylurea, is a white crystalline solid.[1] It was developed as a pre-emergence herbicide.[2] The fundamental chemical and physical properties of **Cycluron** are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: Chemical Identifiers of Cycluron

Identifier	Value
IUPAC Name	3-cyclooctyl-1,1-dimethylurea[1][3]
CAS Number	2163-69-1[1][3]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O[1][3]
Canonical SMILES	CN(C)C(=O)NC1CCCCCCC1[3]
InChI Key	DQZCVNGCTZLGAQ-UHFFFAOYSA-N[3]
PubChem CID	16554[1]
Synonyms	Cyclouron, OMU, N'-cyclooctyl-N,N-dimethylurea[1][4]

Table 2: Physicochemical Properties of Cycluron

Property	Value
Molecular Weight	198.31 g/mol [1][3]
Melting Point	138 °C[1][4]
Boiling Point	335.64 °C (estimated)[4]
Density	0.97 g/cm ³ [5]
Water Solubility	1.1 g/L at 20 °C[1]
Solubility in Organic Solvents (at 20 °C)	Acetone: 67 g/kg, Benzene: 55 g/kg, Methanol: 500 g/kg[1]
Vapor Pressure	6.67 x 10 ⁻⁵ mmHg[1]
pKa	13.97 (predicted)[6]
LogP (XLogP3-AA)	2.4[1]

Synthesis of Cycluron: Experimental Protocols

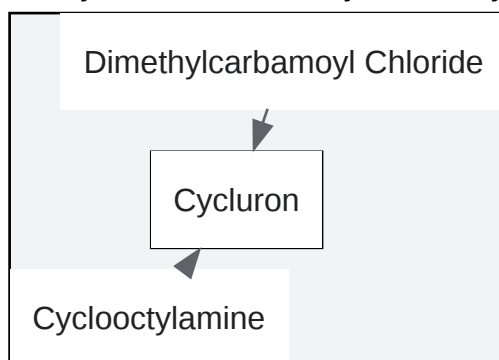
Two primary methods for the synthesis of **Cycluron** are documented. Both methods yield 3-cyclooctyl-1,1-dimethylurea but utilize different reagents and reaction conditions.

Method 1: Reaction of Cyclooctylamine with Dimethylcarbamoyl Chloride

This method involves the nucleophilic substitution reaction between cyclooctylamine and dimethylcarbamoyl chloride.

Reaction Scheme:

Synthesis of Cycluron via Dimethylcarbamoyl Chloride



[Click to download full resolution via product page](#)

Caption: Synthesis of **Cycluron** via Dimethylcarbamoyl Chloride.

Detailed Protocol:

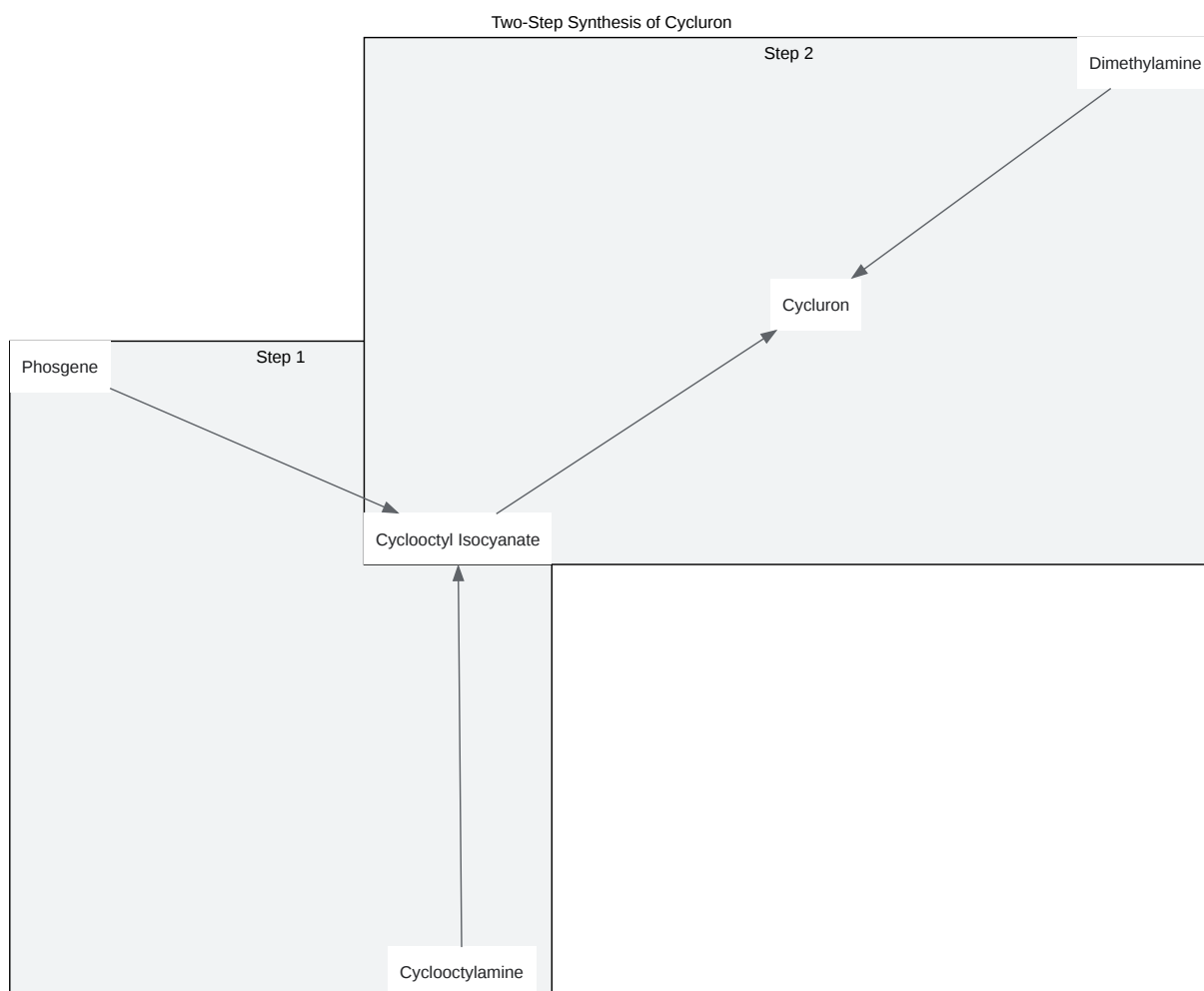
- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- **Reactant Addition:** To the flask, add cyclooctylamine dissolved in a suitable inert organic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).
- **Base Addition:** Add an equivalent amount of a tertiary amine base, such as triethylamine, to the reaction mixture. This will act as a scavenger for the hydrochloric acid byproduct.
- **Addition of Dimethylcarbamoyl Chloride:** Slowly add dimethylcarbamoyl chloride, also dissolved in the same inert solvent, to the reaction mixture via the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture using an ice bath.

- Reaction: After the addition is complete, allow the reaction to proceed at room temperature for several hours, or gently heat under reflux to ensure completion.
- Work-up:
 - Filter the reaction mixture to remove the triethylamine hydrochloride salt.
 - Wash the filtrate with a dilute aqueous acid solution (e.g., 5% HCl) to remove any remaining triethylamine.
 - Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
 - Wash with brine (saturated NaCl solution).
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
 - Filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) to yield pure **Cycluron** crystals.

Method 2: Reaction of Cyclooctyl Isocyanate with Dimethylamine

This two-step method first involves the formation of cyclooctyl isocyanate from cyclooctylamine, followed by a reaction with dimethylamine.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Two-Step Synthesis of **Cycluron**.

Detailed Protocol:

Step 1: Formation of Cyclooctyl Isocyanate

- **Preparation:** In a suitable reaction vessel, dissolve cyclooctylamine in a dry, inert solvent such as dioxane.
- **Phosgenation:** Carefully introduce phosgene gas into the solution. This step should be performed with extreme caution in a specialized chemical fume hood due to the high toxicity of phosgene.
- **Reaction Monitoring:** The reaction progress can be monitored by the disappearance of the starting amine, for example, by thin-layer chromatography.
- **Isolation:** Once the reaction is complete, the excess phosgene and solvent can be removed by distillation to yield crude cyclooctyl isocyanate.

Step 2: Reaction with Dimethylamine

- **Reactant Addition:** Dissolve the crude cyclooctyl isocyanate in a suitable solvent.
- **Addition of Dimethylamine:** Introduce dimethylamine gas or a solution of dimethylamine in an appropriate solvent into the reaction mixture.
- **Reaction:** The reaction is typically exothermic and may require cooling to control the temperature. Stir the mixture until the reaction is complete.
- **Purification:** The product, **Cycluron**, will precipitate out of the solution. It can be collected by filtration and purified by recrystallization as described in Method 1.

Analytical Methodologies

Accurate quantification and identification of **Cycluron** are crucial for research and quality control. The following are detailed protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Autosampler
- Data acquisition and processing software

Protocol:

- Standard Preparation:
 - Prepare a stock solution of analytical grade **Cycluron** in a suitable solvent such as acetonitrile or methanol at a concentration of 1000 µg/mL.
 - Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- Sample Preparation:
 - For formulated products, accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
 - For environmental samples (e.g., water, soil), an extraction and clean-up step may be necessary using solid-phase extraction (SPE).
- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the specific column and system.
 - Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Detection Wavelength: 240 nm.
- Analysis:
 - Inject the standards to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared samples.
 - Quantify the amount of **Cycluron** in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then detected and identified by mass spectrometry based on their mass-to-charge ratio.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent)
- Autosampler
- Data acquisition and processing software

Protocol:

- Standard and Sample Preparation: Prepare standards and samples as described for HPLC, using a volatile solvent like ethyl acetate or hexane. Derivatization is generally not required for **Cycluron**.
- GC Conditions:

- Injector Temperature: 250 °C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp to 280 °C at 20 °C/min.
 - Hold at 280 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 50-350.
- Analysis:
 - Inject the standards to confirm the retention time and mass spectrum of **Cycluron**.
 - Inject the samples.
 - Identify **Cycluron** in the samples by matching the retention time and mass spectrum with the standard. Quantify using a calibration curve.

Mechanism of Action and Signaling Pathway

Cycluron is a member of the urea class of herbicides that act by inhibiting photosynthesis.^[1] Specifically, it disrupts the electron transport chain in Photosystem II (PSII).

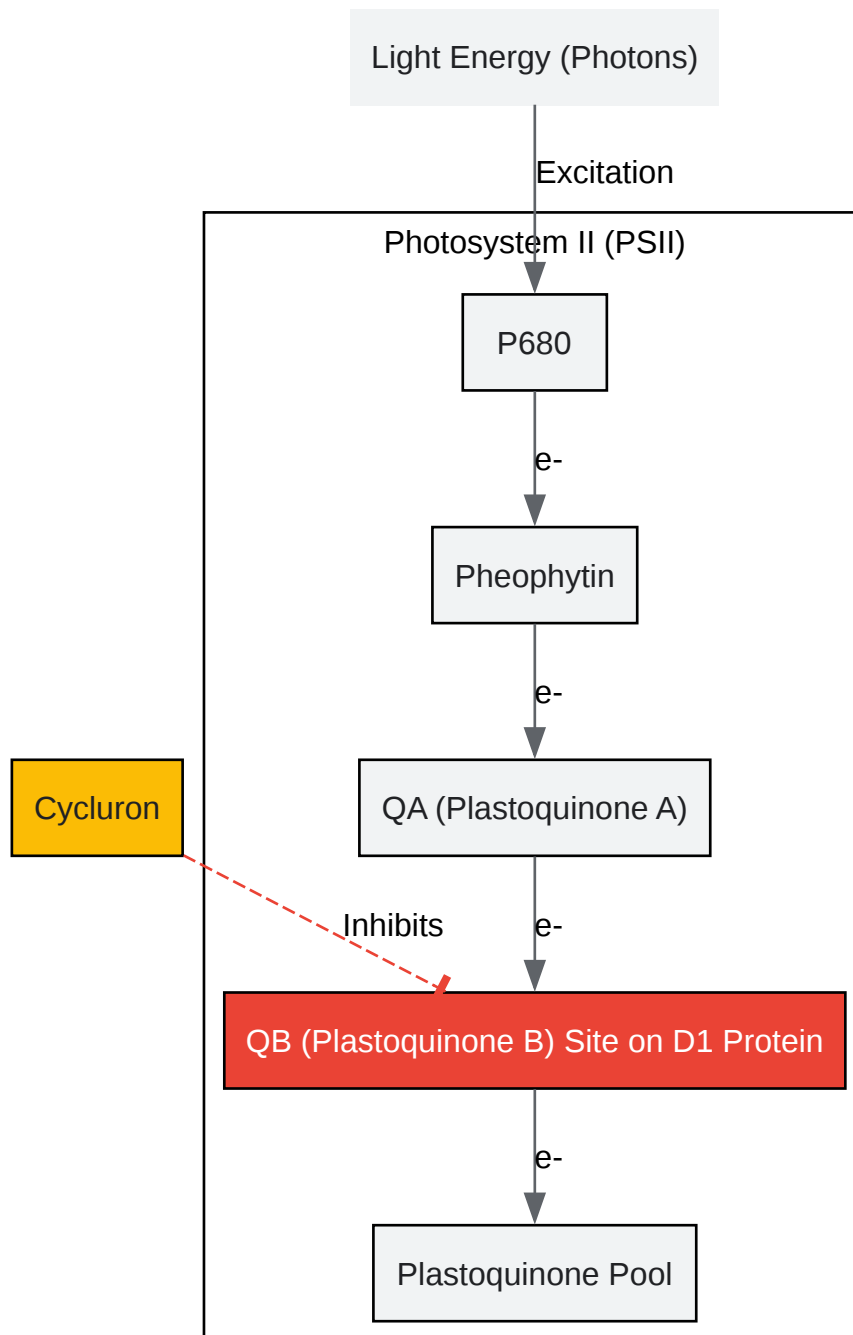
Signaling Pathway: Inhibition of Photosystem II

The primary site of action for **Cycluron** is the D1 protein, a core component of the PSII reaction center located in the thylakoid membranes of chloroplasts. **Cycluron** acts as a competitive inhibitor, binding to the QB binding site on the D1 protein. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By occupying this site, **Cycluron** physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to PQ.

This blockage of electron transport has several downstream effects:

- **Inhibition of ATP and NADPH production:** The disruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP⁺ to NADPH.
- **Formation of Reactive Oxygen Species (ROS):** The stalled electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death.

Mechanism of Action of Cycluron in Photosystem II

[Click to download full resolution via product page](#)

Caption: Inhibition of Photosystem II by **Cycluron**.

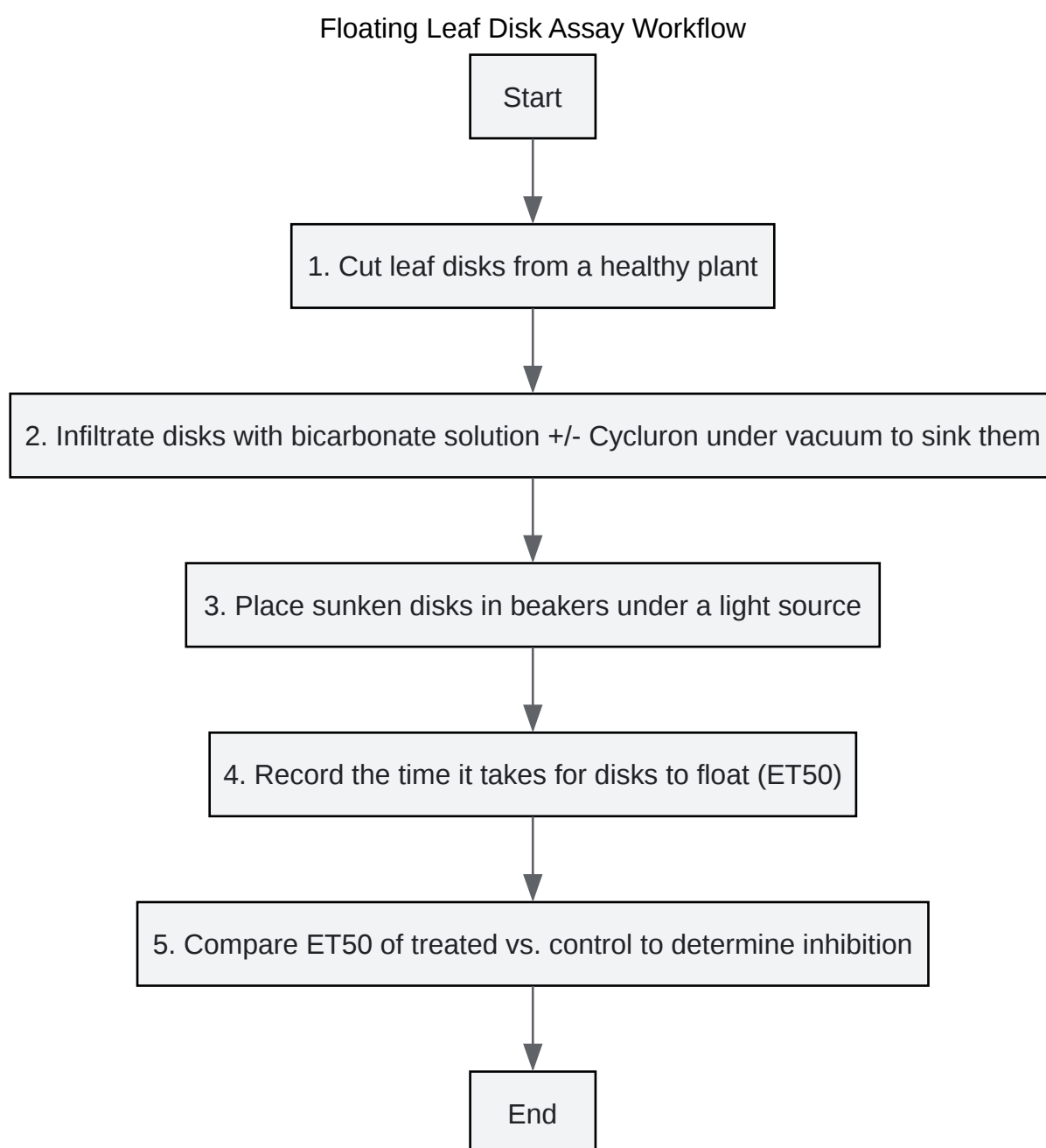
Experimental Workflows for Efficacy Assessment

The herbicidal activity of **Cycluron** can be assessed using various bioassays that measure the inhibition of photosynthesis.

Floating Leaf Disk Assay

This simple and effective assay provides a visual and quantitative measure of net photosynthesis.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for the Floating Leaf Disk Assay.

Detailed Protocol:

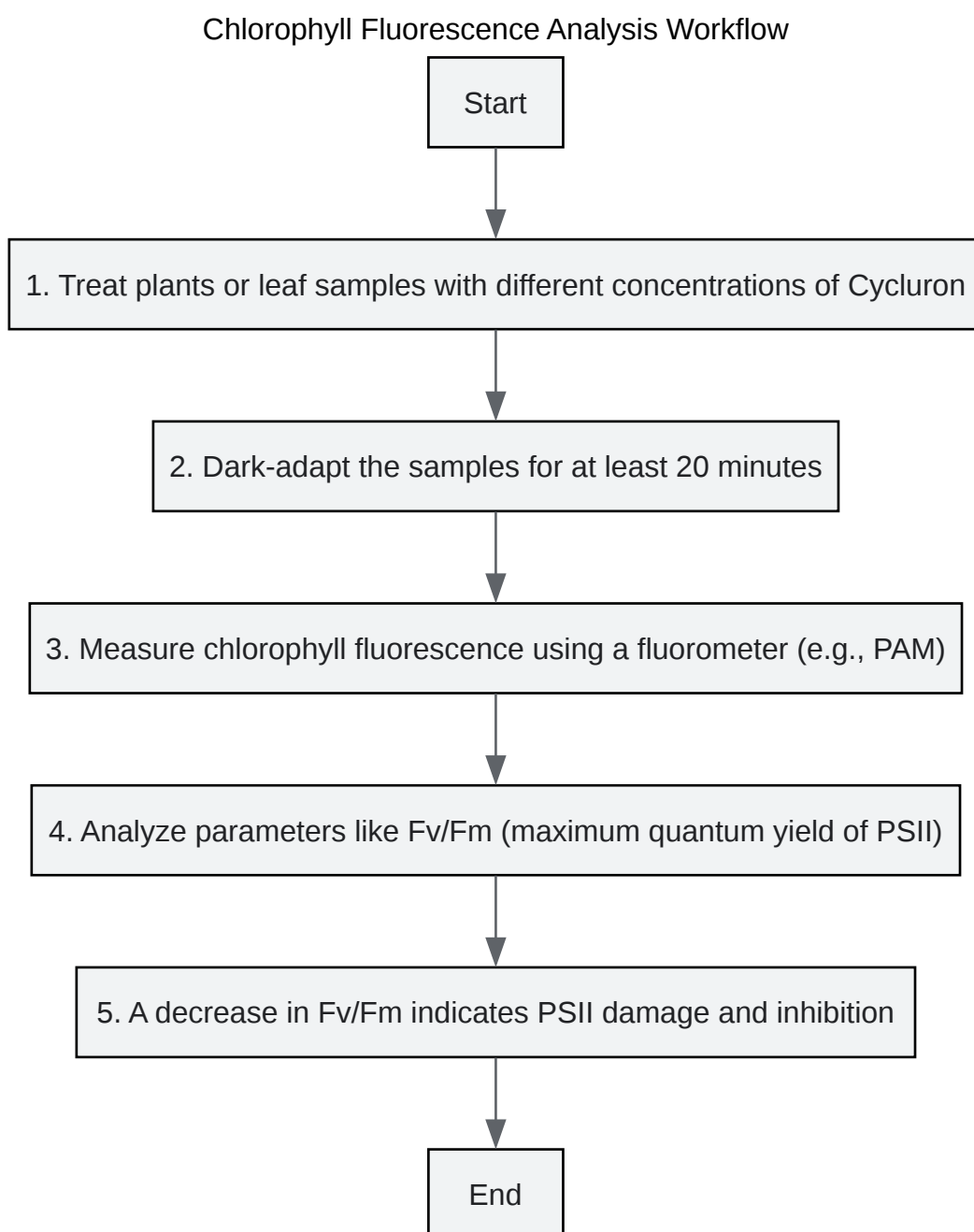
- Preparation:
 - Prepare a 0.2% sodium bicarbonate solution. This will serve as a source of CO₂ for photosynthesis.
 - Prepare a range of **Cycluron** concentrations in the bicarbonate solution. Include a control with no **Cycluron**.
- Leaf Disk Preparation:
 - Use a hole punch to cut uniform disks from healthy leaves (e.g., spinach, ivy).
- Infiltration:
 - Place the leaf disks in a syringe and draw up the respective treatment or control solution.
 - Expel the air and seal the syringe tip with your finger.
 - Create a vacuum by pulling back the plunger to draw the air out of the leaf disks, replacing it with the solution. The disks should sink.
- Incubation and Measurement:
 - Transfer the sunken disks to beakers containing the same solution and place them under a constant light source.
 - Record the time it takes for 50% of the disks in each beaker (the ET₅₀) to float to the surface. Floating is caused by the accumulation of oxygen produced during photosynthesis.
- Data Analysis:

- A longer ET_{50} in the **Cycluron**-treated samples compared to the control indicates inhibition of photosynthesis.

Chlorophyll Fluorescence Analysis

This technique provides a rapid and non-invasive measurement of the efficiency of Photosystem II.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for Chlorophyll Fluorescence Analysis.

Detailed Protocol:

- Sample Treatment: Treat whole plants or detached leaves with various concentrations of **Cycluron**. Include an untreated control.
- Dark Adaptation: Place the samples in complete darkness for a period of 20-30 minutes. This allows all the reaction centers of PSII to become fully oxidized and ready to accept electrons.
- Fluorescence Measurement:
 - Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer).
 - Measure the minimal fluorescence (F_0) by applying a weak measuring light.
 - Apply a saturating pulse of light to measure the maximum fluorescence (F_m).
- Parameter Calculation:
 - Calculate the maximum quantum yield of PSII photochemistry using the formula: $F_v/F_m = (F_m - F_0) / F_m$.
- Data Interpretation:
 - In healthy, unstressed plants, the F_v/F_m ratio is typically around 0.83.
 - A decrease in the F_v/F_m ratio in **Cycluron**-treated samples indicates damage to PSII and a reduction in photosynthetic efficiency.

Conclusion

This technical guide has provided a detailed examination of the chemical and biological properties of **Cycluron**. The tabulated data on its physicochemical properties, coupled with comprehensive protocols for its synthesis and analysis, offer valuable resources for researchers. The elucidation of its mechanism of action, visualized through a signaling pathway

diagram, and the detailed experimental workflows for assessing its herbicidal efficacy, provide a solid foundation for further research into urea-based herbicides and the development of novel crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A method for rapid testing of the photosynthesis-inhibiting activity of herbicides by leaf disk infiltration | Bielecki | Acta Agrobotanica [pbsociety.org.pl]
- 2. scribd.com [scribd.com]
- 3. Potentiometric determination of urea with perchloric acid in acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. edb.gov.hk [edb.gov.hk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Cycluron]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210594#cycluron-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com